molecular formula C9H11Cl2N3O B1448856 [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride CAS No. 1949816-50-5

[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride

Cat. No.: B1448856
CAS No.: 1949816-50-5
M. Wt: 248.11 g/mol
InChI Key: WWKWFYOXNQDWRP-UHFFFAOYSA-N
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Description

[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C9H10ClN3O. It is known for its unique structure, which includes a furan ring and a pyrazine ring connected by a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride typically involves the reaction of furan-2-carbaldehyde with pyrazine-2-carboxylic acid, followed by the reduction of the resulting intermediate to form the methanamine group. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The pyrazine ring can be reduced under specific conditions to form reduced pyrazine derivatives.

    Substitution: The methanamine group can participate in substitution reactions, where the amine group is replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions

Major Products:

  • Oxidized derivatives of the furan ring.
  • Reduced pyrazine derivatives.
  • Substituted methanamine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in biological systems .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • [3-(Furan-2-yl)pyrazin-2-yl]methanamine
  • [3-(Furan-2-yl)pyrazin-2-yl]methanol
  • [3-(Furan-2-yl)pyrazin-2-yl]methanone

Comparison: Compared to similar compounds, [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research .

Properties

IUPAC Name

[3-(furan-2-yl)pyrazin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.2ClH/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8;;/h1-5H,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKWFYOXNQDWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride
Reactant of Route 2
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride
Reactant of Route 3
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride
Reactant of Route 4
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride
Reactant of Route 5
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride
Reactant of Route 6
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride

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